
(S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1H-inden-4-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MGV354 is a novel compound known for its role as a selective activator of soluble guanylate cyclase (sGC). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of glaucoma by lowering intraocular pressure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MGV354 involves several steps, including the preparation of intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of MGV354 is typically carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques .
Análisis De Reacciones Químicas
Key Reaction Pathways
The synthesis of (+)-23 involves multi-step reactions to assemble its complex heterocyclic core. Critical steps include:
Formation of the Piperidine-Cyclopropanecarbonyl Moiety
-
Reaction Type : Amide coupling
-
Conditions : Cyclopropanecarbonyl chloride reacts with piperidin-4-amine derivatives under basic conditions (e.g., triethylamine in dichloromethane) .
-
Key Intermediate : 1-(Cyclopropanecarbonyl)piperidin-4-amine .
Assembly of the Dihydroindenyl-Pyridine Core
-
Reaction Type : Buchwald–Hartwig Amination
-
Catalyst : Palladium-based catalysts (e.g., Pd(OAc)₂ with Xantphos ligand) .
-
Substrates : 4-Bromo-2,3-dihydro-1H-indene reacts with 4-(1-(cyclopropanecarbonyl)piperidin-4-yl)-2-methylaniline to form the dihydroindenyl-aryl amine linkage .
Pyrazole Ring Construction
-
Reaction Type : Cyclocondensation
-
Conditions : Hydrazine derivatives react with β-keto esters under acidic conditions to form the pyrazole ring. Methylation at the 5-position is achieved using methyl iodide .
Carboxylic Acid Functionalization
-
Reaction Type : Saponification
-
Conditions : Hydrolysis of a methyl ester precursor (e.g., using LiOH in THF/water) yields the carboxylic acid group .
Reaction Optimization Data
Computational Insights
-
Density Functional Theory (DFT) : Used to optimize the conformation of the dihydroindenyl-aryl amine linkage, ensuring maximal sGC binding .
-
Molecular Dynamics : Simulated interactions between the carboxylic acid group and sGC’s oxidized heme domain .
Stability and Degradation
-
Hydrolysis Sensitivity : The cyclopropanecarbonyl group undergoes slow hydrolysis in aqueous buffers (t₁/₂ = 48 h at pH 7.4) .
-
Photodegradation : Exposure to UV light (λ = 254 nm) leads to decomposition of the pyrazole ring (20% loss in 6 h) .
Scale-Up Challenges
Aplicaciones Científicas De Investigación
Scientific Applications of (S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1H-inden-4-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic Acid
This compound is a soluble guanylate cyclase (sGC) activator designed for topical ocular administration . Soluble guanylate cyclase, an endogenous receptor for nitric oxide (NO), plays a crucial role in various diseases related to oxidative stress . In environments with pathological oxidation, the heme group of sGC can undergo oxidation, leading to a diminished response to NO and a subsequent reduction in the production of cyclic guanosine monophosphate (cGMP) .
Glaucoma Therapy: A dysfunctional sGC/NO/cGMP pathway has been implicated in elevated intraocular pressure associated with glaucoma . This compound has been identified as a potential therapy for glaucoma because it can activate oxidized sGC, restoring its ability to catalyze cGMP production .
Precautionary Statements
The following precautionary statements are associated with this compound :
- P501: Disposal instructions.
- P270: Do not eat, drink or smoke when using this product.
- P264: Wash thoroughly after handling.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P337+P313: If eye irritation persists: Get medical advice/attention.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P362+P364: Take off contaminated clothing and wash it before reuse.
- P332+P313: If skin irritation occurs: Get medical advice/attention.
- P301+P312+P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
Hazard Statements
The following hazard statements are associated with this compound :
- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
Ongoing Research
Mecanismo De Acción
MGV354 exerts its effects by selectively activating soluble guanylate cyclase, leading to an increase in cyclic guanosine monophosphate levels. This activation results in various downstream effects, including the relaxation of smooth muscle cells and the reduction of intraocular pressure . The molecular targets and pathways involved include the nitric oxide/soluble guanylate cyclase/protein kinase G pathway .
Comparación Con Compuestos Similares
Similar Compounds
BAY 41-2272: Another soluble guanylate cyclase activator with similar properties but different potency and selectivity.
Cinaciguat: A soluble guanylate cyclase activator used in the treatment of heart failure.
Riociguat: A soluble guanylate cyclase stimulator used for the treatment of pulmonary hypertension
Uniqueness of MGV354
MGV354 is unique due to its high selectivity and potency as a soluble guanylate cyclase activator. It has shown promising results in preclinical models for lowering intraocular pressure, making it a potential candidate for the treatment of glaucoma .
Actividad Biológica
(S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1H-inden-4-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid, also referred to as MGV354, is a novel compound that has garnered attention for its biological activity as a soluble guanylate cyclase (sGC) activator. This compound is particularly significant in the context of treating conditions related to elevated intraocular pressure, such as glaucoma.
Chemical Structure and Properties
The molecular formula of MGV354 is C35H37N5O3, with a molecular weight of 575.70 g/mol. It features complex structural elements that include a piperidine ring, an indene moiety, and a pyrazole core, contributing to its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C35H37N5O3 |
Molecular Weight | 575.70 g/mol |
CAS Number | 1852495-86-3 |
Purity | Not specified |
Storage Conditions | Dark place, 2-8°C |
MGV354 functions primarily as an activator of soluble guanylate cyclase (sGC) , which is an important receptor for nitric oxide (NO). Under pathological conditions characterized by oxidative stress, sGC can become oxidized and lose its responsiveness to NO. MGV354 has been designed to restore the functionality of oxidized sGC, thereby enhancing the production of cyclic guanosine monophosphate (cGMP), a crucial signaling molecule involved in various physiological processes including vasodilation and intraocular pressure regulation .
Biological Activity and Efficacy
Research indicates that MGV354 effectively lowers intraocular pressure (IOP) in preclinical models. In studies involving cynomolgus monkeys with induced elevated IOP, administration of MGV354 resulted in significant reductions in pressure over a 24-hour period following a single topical ocular drop . This sustained efficacy suggests potential for therapeutic application in glaucoma management.
Case Studies
- Preclinical Evaluation : A study published in Journal of Medicinal Chemistry detailed the synthesis and biological evaluation of MGV354. The compound demonstrated robust activity in reducing IOP compared to other sGC activators, highlighting its potential for clinical use .
- Mechanistic Insights : Another investigation focused on the compound's ability to activate oxidized sGC under oxidative stress conditions. The findings indicated that MGV354 not only activates sGC but also restores its catalytic activity for cGMP production, which is crucial in counteracting elevated IOP associated with glaucoma .
Propiedades
Fórmula molecular |
C35H37N5O3 |
---|---|
Peso molecular |
575.7 g/mol |
Nombre IUPAC |
1-[6-[(3S)-3-[4-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylanilino]-2,3-dihydro-1H-inden-4-yl]pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C35H37N5O3/c1-21-19-26(23-15-17-39(18-16-23)34(41)25-9-10-25)12-13-29(21)37-31-14-11-24-5-3-6-27(33(24)31)30-7-4-8-32(38-30)40-22(2)28(20-36-40)35(42)43/h3-8,12-13,19-20,23,25,31,37H,9-11,14-18H2,1-2H3,(H,42,43)/t31-/m0/s1 |
Clave InChI |
MAUQVVDVXCBOHQ-HKBQPEDESA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)C2CCN(CC2)C(=O)C3CC3)N[C@H]4CCC5=C4C(=CC=C5)C6=NC(=CC=C6)N7C(=C(C=N7)C(=O)O)C |
SMILES canónico |
CC1=C(C=CC(=C1)C2CCN(CC2)C(=O)C3CC3)NC4CCC5=C4C(=CC=C5)C6=NC(=CC=C6)N7C(=C(C=N7)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.